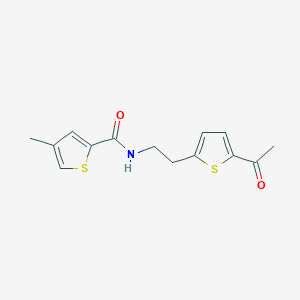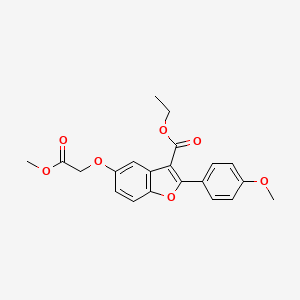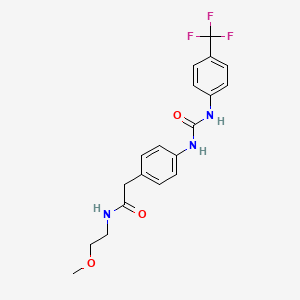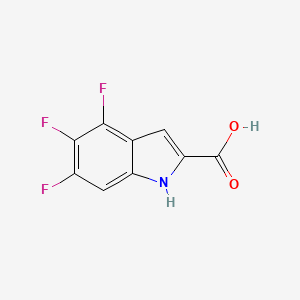
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide” is a complex organic compound that contains two thiophene rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains an acetyl group (CH3CO-), a carboxamide group (CONH2), and a methyl group (CH3-) attached to the thiophene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two thiophene rings, which may contribute to its aromaticity and stability. The acetyl, carboxamide, and methyl groups attached to the rings would also influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the nonpolar thiophene rings and methyl group could enhance its solubility in nonpolar solvents .科学的研究の応用
Synthesis and Anticancer Activity
Thiophene derivatives, including compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide, have been synthesized and evaluated for their anticancer activity. For instance, Atta and Abdel‐Latif (2021) developed new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, demonstrating their cytotoxic effects against various cancer cell lines. These compounds, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety, showed promising inhibitory activity, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antifungal Properties
Thiophene derivatives have also shown significant antimicrobial and antifungal properties. Mabkhot et al. (2015) synthesized ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives, which exhibited potent antimicrobial activity, with some compounds outperforming standard drugs against specific fungal strains. This study indicates the potential of thiophene derivatives in developing new antimicrobial agents (Mabkhot et al., 2015).
Material Science Applications
In the realm of material science, thiophene derivatives have been employed for their electrochemical and electrochromic properties. Hu et al. (2013) explored novel donor–acceptor type monomers, revealing how the introduction of acceptor groups affects the electrochemical activity and optical properties of polymers derived from these monomers. Such materials could be useful in developing responsive, color-changing coatings and other electrochromic applications (Hu et al., 2013).
DNA Binding and Gene Delivery
Thiophene-based polymers have also been investigated for their DNA binding capabilities and potential in gene delivery systems. Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative that binds to DNA, forming polyplexes. This study opens avenues for using thiophene derivatives as components of theranostic gene delivery vehicles, highlighting their utility in molecular biology and gene therapy (Carreon et al., 2014).
作用機序
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to thiophene, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to diverse biochemical changes.
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities with thiophene, have been reported to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The need for effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties has been emphasized .
Result of Action
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, suggesting a broad range of molecular and cellular effects .
Action Environment
It’s worth noting that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors, including the chemical environment and the presence of other molecules .
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential use as a drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential use in materials science or other fields .
特性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9-7-13(18-8-9)14(17)15-6-5-11-3-4-12(19-11)10(2)16/h3-4,7-8H,5-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXUWFSYDQQQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2844824.png)
![4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2844825.png)
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2844833.png)







![4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2844846.png)